1-(Tert-butylthio)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a tert-butylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-phenylpropan-2-one typically involves the reaction of a phenylpropanone derivative with tert-butylthiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the phenylpropanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanone derivatives.
Scientific Research Applications
1-(Tert-butylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Tert-butylthio)-3-phenylpropan-2-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butylthio group can provide steric hindrance or electronic effects that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
- 1-(Isopropylthio)-3-phenylpropan-2-one
Uniqueness: 1-(Tert-butylthio)-3-phenylpropan-2-one is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its chemical reactivity and interactions compared to its smaller alkylthio counterparts. This makes it particularly useful in applications where steric effects are important.
Biological Activity
1-(Tert-butylthio)-3-phenylpropan-2-one, a compound featuring a tert-butylthio group, has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a phenyl group attached to a propanone backbone, with a tert-butylthio substituent that influences its reactivity and biological interactions.
This compound is believed to exert its biological effects through various mechanisms, including:
- Enzyme Interaction : The tert-butylthio group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The phenylpropanone structure may interact with hydrophobic pockets in protein receptors, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 50 |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis in malignant cells .
Cell Line | IC50 (μM) |
---|---|
HepG2 | 15 |
Caco-2 | 20 |
MG63 | 25 |
Comparative Studies
Comparative studies with similar compounds reveal that the presence of the tert-butylthio group in this compound enhances its biological activity compared to shorter-chain thioether analogs. For instance:
Compound | Activity Profile |
---|---|
1-(Methylthio)-3-phenylpropan-2-one | Lower antimicrobial activity |
1-(Ethylthio)-3-phenylpropan-2-one | Moderate anticancer effects |
This compound | High antimicrobial and anticancer potency |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Hepatocarcinogenesis Study : A study involving male Wistar rats demonstrated that derivatives of phenolic compounds, including those related to this compound, inhibited preneoplastic lesions in liver tissues, suggesting potential applications in liver cancer prevention .
- In Vitro Cytotoxicity Assays : In vitro assays showed that the compound significantly reduced cell viability in various cancer cell lines while exhibiting minimal cytotoxicity towards normal human cells, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)15-10-12(14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
FTZORJNJXCLFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.